molecular formula C23H18FN3O4S B15025617 7-Fluoro-1-(4-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025617
M. Wt: 451.5 g/mol
InChI Key: KTJZGEYCVWQPSR-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a fused chromeno-pyrrole-dione core. Key structural elements include:

  • A chromeno[2,3-c]pyrrole-3,9-dione backbone, which combines chromene (benzopyran) and pyrrole-dione moieties.
  • A 7-fluoro substituent on the chromene ring, which may enhance electron-withdrawing properties and influence bioavailability.
  • A 4-methoxyphenyl group at position 1, introducing steric bulk and electronic modulation.

While direct pharmacological data for this compound is absent in available literature, analogs with similar scaffolds (e.g., chromenopyrrole-diones and thiadiazole derivatives) are explored for applications in medicinal chemistry and agrochemicals due to their diverse reactivity and binding capabilities .

Properties

Molecular Formula

C23H18FN3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

7-fluoro-1-(4-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18FN3O4S/c1-3-4-17-25-26-23(32-17)27-19(12-5-8-14(30-2)9-6-12)18-20(28)15-11-13(24)7-10-16(15)31-21(18)22(27)29/h5-11,19H,3-4H2,1-2H3

InChI Key

KTJZGEYCVWQPSR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(4-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the fluoro, methoxyphenyl, and thiadiazolyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-(4-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce compounds with reduced functional groups. Substitution reactions can result in a wide range of new derivatives with varying properties.

Scientific Research Applications

7-Fluoro-1-(4-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(4-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Thiadiazole Substituents : The target compound’s 5-propyl-thiadiazole group offers moderate lipophilicity compared to the isobutyl analog , which may affect membrane permeability or target binding.
  • Aromatic Ring Modifications : The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the 4-isopropylphenyl (electron-neutral, bulky) in and the 4-nitrophenyl (electron-withdrawing) in .
  • Core Heterocycles: Chromenopyrrole-diones (target) exhibit fused aromaticity, whereas imidazopyridines and simpler pyrrole-diones have distinct electronic and steric profiles.

Functional Implications:

  • Thiadiazole Role : The 1,3,4-thiadiazole ring in the target compound and its analog may enhance interactions with biological targets (e.g., enzymes) via sulfur-based hydrogen bonding or π-π stacking.
  • Fluorine Impact : The 7-fluoro group likely increases metabolic stability and bioavailability, a feature shared with fluorinated agrochemicals like fluoroimide .

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